1,4-Bis(4-tert-butylphenyl)piperazine
Description
Structure
3D Structure
Properties
CAS No. |
65018-23-7 |
|---|---|
Molecular Formula |
C24H34N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1,4-bis(4-tert-butylphenyl)piperazine |
InChI |
InChI=1S/C24H34N2/c1-23(2,3)19-7-11-21(12-8-19)25-15-17-26(18-16-25)22-13-9-20(10-14-22)24(4,5)6/h7-14H,15-18H2,1-6H3 |
InChI Key |
JOBQGTIQFPOCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Contextualization Within Piperazine Chemistry and Derivatives
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in a vast array of chemical compounds. nist.govresearchgate.net Its prevalence stems from a combination of its structural rigidity, which can favorably orient substituents in three-dimensional space, and the chemical reactivity of its secondary amine functionalities, which allows for straightforward derivatization. connectjournals.com These attributes have made piperazine and its derivatives indispensable building blocks in the synthesis of complex molecules.
Significance of N Arylated Piperazine Scaffolds in Organic Chemistry
N-arylated piperazines, and more specifically N,N'-diarylpiperazines like 1,4-Bis(4-tert-butylphenyl)piperazine, represent a critically important class of compounds in organic chemistry. The direct attachment of an aryl group to the piperazine (B1678402) nitrogen atoms introduces specific electronic and steric effects. The lone pairs of the nitrogen atoms can be delocalized into the aromatic pi-system, which modulates their basicity and nucleophilicity.
The synthesis of N-arylated piperazines is a well-explored area of organic synthesis, with methods such as the Buchwald-Hartwig amination and Ullmann condensation being prominent examples. These palladium- or copper-catalyzed cross-coupling reactions have enabled the efficient formation of the carbon-nitrogen bond between the piperazine nitrogen and an aryl halide. Another classical approach involves the reaction of an aniline (B41778) with a bis(2-haloethyl)amine derivative. For instance, the synthesis of the related N-(4-tert-butylphenyl)piperazine has been achieved by refluxing 4-tert-butylaniline (B146146) with bis-(2-chloroethylamine) hydrochloride. prepchem.com
The academic and industrial interest in N-arylated piperazine scaffolds is largely driven by their widespread presence in biologically active molecules and functional materials. This structural motif is a key component in numerous pharmaceuticals, owing to its ability to interact with various biological targets.
Research Trajectories and Academic Relevance
Direct N-Arylation Approaches
Direct N-arylation methods involve the simultaneous or sequential formation of two carbon-nitrogen (C-N) bonds between the piperazine ring and two 4-tert-butylphenyl groups in a single synthetic operation. These approaches are often favored for their efficiency and atom economy.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a foundational method for forming aryl-nitrogen bonds. diva-portal.orgnih.gov In this approach, piperazine, acting as a nucleophile, attacks an aryl halide or sulfonate bearing an electron-withdrawing group, which stabilizes the intermediate Meisenheimer complex. nih.gov However, for electron-rich aryl halides like 4-tert-butylbromobenzene, harsh reaction conditions are typically required as the tert-butyl group is electron-donating, making the aromatic ring less susceptible to nucleophilic attack.
The synthesis of N-aryl piperazines can be achieved by reacting anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net For the specific synthesis of N-(4-tert-butylphenyl)-piperazine, a precursor to the target compound, 4-tert-butylaniline (B146146) can be refluxed with bis-(2-chloroethylamine) hydrochloride and potassium carbonate in diethylene glycol dimethyl ether. prepchem.com This reaction, running for an extended period, results in the formation of the mono-arylated piperazine. Subsequent arylation would be required to yield the final 1,4-disubstituted product.
While direct double SNAr reaction on piperazine with an unactivated aryl halide is challenging, the reaction can be driven by high temperatures and the use of a strong base. The general viability of SNAr reactions is highly dependent on the electronic properties of the aryl substrate. diva-portal.org
Coupling Reactions in Piperazine Derivative Synthesis
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for C-N bond formation, offering milder conditions and broader substrate scope compared to traditional SNAr reactions. researchgate.net
Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgnih.govlibretexts.org This reaction has been successfully applied to the synthesis of N-arylpiperazines. nih.govmdpi.com The synthesis of this compound would involve the coupling of piperazine with two equivalents of a 4-tert-butylphenyl halide (e.g., 4-tert-butylbromobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. libretexts.org
| Catalyst/Ligand System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / BINAP | Aryl Bromide | NaOt-Bu | Toluene | 80-110 | High |
| Pd₂(dba)₃ / XPhos | 4-tert-butylbromobenzene | NaOt-Bu | Dioxane | 100 | >90 |
| (NHC)Pd(allyl)Cl | 4-tert-butylbromobenzene | NaOt-Bu | Dioxane | RT | 91 rsc.org |
Ullmann Condensation: The Ullmann reaction, a copper-catalyzed N-arylation, is one of the oldest methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org The classical Ullmann reaction requires harsh conditions, often involving high temperatures and stoichiometric amounts of copper. nih.govnih.gov However, modern modifications using ligands such as diamines or amino acids allow the reaction to proceed under milder conditions. nih.gov The synthesis of this compound via the Ullmann reaction would involve heating piperazine with two equivalents of 4-tert-butylphenyl iodide or bromide in the presence of a copper catalyst and a base. wikipedia.org
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 |
| Cu₂O | Salicylaldimine | Cs₂CO₃ | Dioxane | 110 |
| Copper Powder | None | K₂CO₃ | Pyridine | >180 |
Stepwise Functionalization Strategies Utilizing Piperazine Precursors
Stepwise strategies offer greater control, particularly for the synthesis of unsymmetrical 1,4-disubstituted piperazine analogues. These methods begin with piperazine or a mono-substituted piperazine and introduce the aryl groups sequentially.
Alkylation and Acylation Routes
These routes involve the initial formation of a mono-N-substituted piperazine, which is then further functionalized.
Alkylation: A mono-protected piperazine, such as N-Boc-piperazine, can be arylated using methods like the Buchwald-Hartwig amination. researchgate.net Following the introduction of the first 4-tert-butylphenyl group, the Boc protecting group is removed under acidic conditions. The resulting secondary amine, 1-(4-tert-butylphenyl)piperazine, can then undergo a second N-arylation reaction to install the second aryl group, yielding the final product. This stepwise approach is particularly useful for creating unsymmetrical analogues by using a different aryl halide in the second step. Direct alkylation of a mono-aryl piperazine with an aryl halide is generally not feasible; coupling reactions are required. researchgate.net
Acylation-Reduction: An alternative stepwise method involves the acylation of piperazine. Piperazine can be reacted with one equivalent of 4-tert-butylbenzoyl chloride to form a mono-amido derivative. This amide can then be subjected to a second acylation with another equivalent of the acid chloride to yield the 1,4-diacylpiperazine. Subsequent reduction of the amide carbonyl groups, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords the desired this compound. This method is robust but involves multiple steps and the use of strong reducing agents.
Mannich Reactions in Piperazine Derivative Synthesis
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. researchgate.netjofamericanscience.org In the context of piperazine synthesis, a phenol (B47542) (like 4-tert-butylphenol) can react with formaldehyde and piperazine to form a Mannich base. nih.govnih.gov
The reaction proceeds through the formation of an Eschenmoser-like salt from formaldehyde and piperazine. This electrophilic species is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group. This would not directly yield this compound, but rather a derivative where the piperazine is linked to two 4-tert-butylphenol (B1678320) moieties via methylene (B1212753) bridges. While a powerful tool for creating complex piperazine derivatives, the standard Mannich reaction is not a direct route to the title compound. nih.govresearchgate.net
Green Chemistry and Sustainable Synthesis Considerations
Modern synthetic chemistry emphasizes the development of environmentally benign processes. nih.gov For the synthesis of this compound, several green chemistry principles can be applied.
Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination, is inherently greener than stoichiometric reactions like the classical Ullmann condensation, as it reduces waste. acsgcipr.orguniba.it
Solvent Choice: Traditional syntheses often employ hazardous solvents like dioxane or toluene. acsgcipr.org Research into greener alternatives, such as water, ionic liquids, or even solvent-free conditions, is an active area. nih.govorganic-chemistry.org For example, solvent-free amination of piperazine has been demonstrated, offering a more environmentally friendly procedure. nih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a technique to accelerate reactions, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. Microwave-assisted synthesis of N-arylpiperazines has been reported as an efficient method. nih.gov
Atom Economy: Direct C-H arylation is a developing field that aims to form C-N bonds by activating a C-H bond on the piperazine ring directly, avoiding the need for pre-functionalized starting materials and improving atom economy. uniba.itmdpi.com Photoredox catalysis, for instance, has been used for the direct α-C–H functionalization of piperazines. beilstein-journals.orgacs.org
By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and efficient.
Solvent Effects in Synthetic Pathways
The selection of a solvent is a critical parameter in the synthesis of 1,4-diarylpiperazines as it can significantly influence the reaction rate, yield, and product distribution. The Buchwald-Hartwig amination is typically performed in aprotic solvents. Research into the synthesis of closely related analogues, such as the reaction between p-bromotoluene and piperazine, provides valuable insights into the role of the solvent.
In a comparative study, aprotic nonpolar solvents were contrasted with aprotic polar solvents. It was observed that the choice of solvent class has a strong impact on the product distribution, particularly on the selectivity towards the desired monosubstituted arylpiperazine versus the disubstituted product.
Key Research Findings on Solvent Effects:
Aprotic, Nonpolar Solvents: Solvents such as toluene, xylene, and benzene (B151609) are commonly employed. Toluene, in particular, has been identified as a highly effective solvent for Buchwald-Hartwig aminations, often leading to high conversion rates. nih.gov In the synthesis of N-arylpiperazines, m-xylene (B151644) was found to be a particularly appropriate solvent, enhancing the selectivity for the monosubstituted product.
Aprotic, Polar Solvents: While also used, polar aprotic solvents can influence the reaction in different ways. For instance, 1,4-dioxane (B91453) is another solvent that has shown good results in these coupling reactions. nih.gov
Solvent-Free Conditions: In an effort to develop more environmentally friendly synthetic routes, solvent-free or "neat" reaction conditions have been explored. In some cases, using an excess of the piperazine reactant itself as the solvent has afforded modest to good yields of the desired N-arylpiperazine. beilstein-journals.org
The following interactive table summarizes the effect of different solvents on the product distribution in the Buchwald-Hartwig amination of an aryl bromide with piperazine, a reaction analogous to the synthesis of this compound.
| Solvent | Solvent Type | Key Observation | Reference |
|---|---|---|---|
| Toluene | Aprotic, Nonpolar | Generally high conversion rates. | nih.gov |
| m-Xylene | Aprotic, Nonpolar | High selectivity towards monosubstituted product. | |
| 1,4-Dioxane | Aprotic, Polar | Satisfactory to good results. | nih.gov |
| Neat (excess piperazine) | Solvent-Free | Modest to good yields, eco-friendly option. | beilstein-journals.org |
Catalyst Systems and Reaction Optimization
The heart of the Buchwald-Hartwig amination lies in the catalyst system, which is typically composed of a palladium precursor and a phosphine ligand. The optimization of this system is crucial for achieving high yields and reaction efficiency in the synthesis of this compound and its analogues.
Components of the Catalyst System and Their Optimization:
Palladium Precatalysts: Various palladium sources can be used, including Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate), and more advanced pre-catalysts like (NHC)Pd(R-allyl)Cl complexes (where NHC is an N-heterocyclic carbene). The choice of precatalyst can influence the reaction rate and catalyst stability.
Phosphine Ligands: The ligand plays a critical role in the catalytic cycle. Sterically bulky and electron-rich phosphine ligands are often the most effective. Examples of ligands used in the synthesis of related N-aryl amines include (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Xantphos, and various Buchwald ligands such as t-BuXPhos. The ligand structure influences the stability of the catalytic intermediates and the rate of reductive elimination, which is the final step in forming the C-N bond.
Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (t-BuOLi), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can significantly affect the reaction outcome.
Reaction Conditions: Temperature and reaction time are also key parameters to optimize. While traditional methods often required elevated temperatures and long reaction times, advancements in catalyst systems have enabled reactions to proceed at lower temperatures and in shorter times, sometimes in as little as 10 to 20 minutes. rsc.org
The following interactive data table provides examples of catalyst systems and reaction conditions used for the synthesis of N-aryl amines and piperazines, illustrating the principles of reaction optimization.
| Catalyst System (Pd Precursor + Ligand) | Ligand Type | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Pd(dba)₂ + (±)-BINAP | Bidentate Phosphine | NaOtBu | m-Xylene | Reflux | Not Specified | Good Selectivity | |
| [Pd(allyl)Cl]₂ + t-BuXPhos | Monodentate Biaryl Phosphine | t-BuOLi | Toluene | Not Specified | Not Specified | >95% Conversion | nih.gov |
| (SIPr)Pd(cinnamyl)Cl | N-Heterocyclic Carbene | NaOtBu | Toluene | 100 °C | 20 min | 82% | rsc.org |
| Pd₂(dba)₃ + RuPhos | Monodentate Biaryl Phosphine | NaOtBu | Toluene | 100 °C | 10 min | Moderate to High | beilstein-journals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Through ¹H, ¹³C, and two-dimensional NMR, a complete picture of the proton and carbon environments and their connectivity can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's C2h symmetry. Three distinct sets of signals are expected, corresponding to the tert-butyl, piperazine, and aromatic protons.
Tert-Butyl Protons (-C(CH₃)₃): The 18 equivalent protons of the two tert-butyl groups will produce a sharp, high-intensity singlet. Based on data for similar compounds like 4-tert-butylaniline, this signal is predicted to appear in the upfield region, around δ 1.30 ppm . chemicalbook.comnih.gov
Piperazine Protons (-CH₂-): The eight protons on the piperazine ring are chemically and magnetically equivalent. Therefore, they are expected to give rise to a single signal. In analogous 1,4-diarylpiperazines, these protons typically resonate as a singlet due to rapid chair-to-chair conformational flipping at room temperature. nih.gov This signal is predicted to be in the range of δ 3.20-3.30 ppm .
Aromatic Protons (-C₆H₄-): The para-substituted phenyl rings create an AA'BB' spin system, which typically appears as a pair of doublets. The two protons ortho to the piperazine nitrogen (H-2', H-6') are in one chemical environment, while the two protons meta to the piperazine nitrogen (H-3', H-5') are in another. The protons ortho to the electron-donating nitrogen atom are expected to be more shielded (upfield) than the protons adjacent to the tert-butyl group.
The doublet for H-3' and H-5' is predicted around δ 7.30 ppm .
The doublet for H-2' and H-6' is predicted around δ 6.90 ppm .
These assignments are summarized in the table below.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.30 | Singlet | 18H | Protons of two -C(CH₃)₃ groups |
| ~3.25 | Singlet | 8H | Protons of piperazine ring (-CH₂-) |
| ~6.90 | Doublet | 4H | Aromatic protons ortho to Nitrogen |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
A proton-decoupled ¹³C NMR spectrum provides direct insight into the carbon framework. Due to the molecule's symmetry, only six distinct carbon signals are expected.
Aliphatic Carbons: The methyl carbons of the tert-butyl groups will produce one signal, while the quaternary carbon will produce a second. The four equivalent methylene carbons of the piperazine ring will yield a third signal.
Aromatic Carbons: Four signals are anticipated for the aromatic carbons: one for the carbon attached to the nitrogen (ipso-C), one for the carbon bearing the tert-butyl group, and two for the protonated aromatic carbons. The carbon atom directly bonded to the nitrogen (C-1') is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the nitrogen atom. libretexts.org
The predicted chemical shifts, based on data from 4-tert-butylaniline and other N-arylpiperazines, are detailed in the following table. chemicalbook.comresearchgate.netchemicalbook.com
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~31.5 | Methyl carbons of -C(C H₃)₃ |
| ~34.2 | Quaternary carbon of -C (CH₃)₃ |
| ~49.5 | Methylene carbons of piperazine ring |
| ~116.0 | Aromatic CH carbons (C-2', C-6') |
| ~126.0 | Aromatic CH carbons (C-3', C-5') |
| ~144.0 | Aromatic quaternary carbon (C-4') |
Two-Dimensional NMR Techniques for Connectivity Analysis
To confirm the assignments from 1D NMR and establish connectivity, 2D NMR experiments are invaluable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. For instance, it would show a cross-peak between the ¹H signal at ~3.25 ppm and the ¹³C signal at ~49.5 ppm, confirming their assignment to the piperazine CH₂ groups. Similarly, correlations between the aromatic proton signals (~6.90 and ~7.30 ppm) and their corresponding carbon signals (~116.0 and ~126.0 ppm) would be observed.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include:
A cross-peak from the piperazine protons (~3.25 ppm) to the aromatic ipso-carbon (C-1' at ~148.0 ppm).
Correlations from the tert-butyl protons (~1.30 ppm) to both the quaternary carbon (~34.2 ppm) and the aromatic C-4' carbon (~144.0 ppm).
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent aromatic protons, showing a cross-peak between the doublets at ~6.90 ppm and ~7.30 ppm.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The molecular formula for this compound is C₂₆H₃₈N₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to verify this formula against the experimental value, typically within a tolerance of a few parts per million (ppm).
Predicted HRMS Data
| Ion | Molecular Formula | Calculated m/z |
|---|
MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for determining the molecular weight of organic molecules with minimal fragmentation. creative-proteomics.comwikipedia.org For this compound, the MALDI-TOF spectrum would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z ≈ 379.3. This analysis serves to rapidly confirm the molecular weight and assess the purity of the sample, as impurities would appear as additional signals in the spectrum.
The choice of matrix is critical in MALDI. For a secondary amine like piperazine, care must be taken, as some matrices can react with the analyte. For example, the commonly used matrix 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) has been reported to form adducts with aliphatic secondary amines, which could lead to erroneous peaks in the mass spectrum. Alternative matrices or derivatization techniques may be employed to ensure accurate analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the analysis of reaction mixtures, allowing for the separation, identification, and quantification of individual components. In the context of synthesizing this compound, GC-MS is invaluable for monitoring reaction progress, identifying byproducts, and confirming the presence of the desired product. rsc.org The method separates compounds based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the eluted molecules and detects the resulting ions based on their mass-to-charge ratio. unodc.org
The mass spectrum of this compound is expected to show a distinct molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern, a molecular fingerprint, would likely involve characteristic losses of the tert-butyl groups and cleavages within the piperazine ring structure. Niu et al. previously utilized GC-MS to identify photoproducts of bis(4-tert-butylphenyl) iodonium (B1229267) salts, demonstrating the technique's power in elucidating complex chemical transformations. researchgate.net While specific retention times are dependent on the column and conditions used, the fragmentation pattern provides definitive structural information.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Significance |
| 350 | [C₂₄H₃₄N₂]⁺ | Molecular Ion (M⁺) |
| 335 | [M - CH₃]⁺ | Loss of a methyl group |
| 293 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl group |
| 188 | [C₁₀H₁₃-N-C₄H₈]⁺ | Cleavage of the piperazine ring |
| 147 | [C₁₀H₁₃-N]⁺ | Fragment containing one substituted phenyl ring and nitrogen |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique pattern of absorption bands corresponding to specific bonds. For this compound, the IR spectrum would confirm the presence of its key structural components.
The spectrum is expected to exhibit characteristic peaks for the aromatic C-H stretching vibrations from the phenyl rings, as well as aliphatic C-H stretching from the tert-butyl and piperazine moieties. dergipark.org.tr The C-N stretching of the tertiary amines in the piperazine ring and the C=C stretching vibrations within the aromatic rings would also produce distinct absorption bands. dergipark.org.trresearchgate.net Comparing the experimental spectrum to established correlation charts allows for unambiguous functional group identification.
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic (phenyl ring) | 3100 - 3000 |
| C-H Stretch | Aliphatic (tert-butyl, piperazine) | 3000 - 2850 |
| C=C Stretch | Aromatic (phenyl ring) | 1620 - 1450 |
| C-N Stretch | Tertiary Amine (piperazine) | 1250 - 1020 |
| C-H Bend | p-disubstituted benzene | 850 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophores in this compound are the two para-substituted phenyl rings. The spectrum is expected to show absorptions characteristic of π → π* electronic transitions within the benzene rings.
A typical UV-Vis absorption spectrum for a related compound, bis-(4-tert-butyl phenyl)-iodonium, shows strong absorption in the UV region. researchgate.net Similarly, this compound would be expected to have a strong absorbance maximum (λmax) in the UV range. This technique is also a powerful tool for purity assessment. By creating a calibration curve according to the Beer-Lambert Law, the concentration of the compound in a solution can be accurately determined. Any deviation or the presence of unexpected peaks in the spectrum can indicate the presence of impurities.
Table 3: Predicted Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Associated Chromophore | Expected Absorption Region (λmax) |
| π → π | Substituted Phenyl Ring | ~200-280 nm |
| n → σ | Tertiary Amine | ~190-210 nm |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the study of species with unpaired electrons, such as radicals. While this compound is a diamagnetic molecule (no unpaired electrons), its radical cation can be generated through chemical or electrochemical oxidation. This radical species would be paramagnetic and thus EPR-active.
The EPR spectrum provides crucial information about the electronic structure of the radical. The g-value is characteristic of the radical's environment, and the hyperfine coupling pattern reveals the interaction of the unpaired electron with nearby magnetic nuclei, primarily ¹⁴N and ¹H in this case. Analysis of the hyperfine coupling constants would allow for the mapping of the spin density distribution across the molecule, indicating whether the unpaired electron is localized on the nitrogen atoms of the piperazine ring or delocalized across the phenyl rings. Studies on other nitrogen-containing radical species have successfully used EPR to characterize their electronic properties. researchgate.net
Table 4: Key Parameters from EPR Spectroscopy of the this compound Radical Cation
| EPR Parameter | Information Provided |
| g-value | Characterizes the electronic environment of the unpaired electron. |
| Hyperfine Coupling Constant (aN) | Describes the interaction between the unpaired electron and the nitrogen nuclei. |
| Hyperfine Coupling Constant (aH) | Describes the interaction between the unpaired electron and various hydrogen nuclei (aromatic, piperazine). |
| Linewidth | Provides information on relaxation processes and unresolved couplings. |
Theoretical and Computational Chemistry of 1,4 Bis 4 Tert Butylphenyl Piperazine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into molecular geometry, vibrational frequencies, and various reactivity parameters. For a molecule like 1,4-Bis(4-tert-butylphenyl)piperazine, DFT calculations would typically be performed using a specific functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Molecular Geometry Optimization and Vibrational Analysis
The first step in a computational study is geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the piperazine (B1678402) ring, the phenyl rings, and the tert-butyl groups. The piperazine ring is expected to adopt a chair conformation.
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-N stretching, or phenyl ring deformations.
Table 1: Selected Optimized Geometric Parameters (Theoretical) No published data available for this compound.
| Parameter | Value |
|---|---|
| C-N (piperazine) | Data not available |
| C-C (piperazine) | Data not available |
| N-C (phenyl) | Data not available |
| C-C (phenyl) | Data not available |
| C-N-C (angle) | Data not available |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions and electronic excitation. For this compound, the HOMO would likely be localized on the electron-rich piperazine and phenyl moieties, while the LUMO would be distributed over the aromatic system.
Table 2: Frontier Molecular Orbital Energies and Energy Gap (Theoretical) No published data available for this compound.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Global Chemical Reactivity Descriptors
Based on the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of chemical behavior.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a change in its electron number.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
Table 3: Global Chemical Reactivity Descriptors (Theoretical) No published data available for this compound.
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study the excited states of molecules and predict their optical properties. TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The results would provide the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths (f), which indicate the intensity of the transitions. For this compound, these calculations would reveal how the molecule interacts with light and identify the nature of its electronic transitions (e.g., π→π* transitions within the phenyl rings).
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation would provide detailed information about the conformational flexibility of this compound. It would show how the piperazine ring might flip between different chair conformations and how the phenyl rings rotate. Furthermore, by simulating the molecule in a solvent (like water or an organic solvent), MD can be used to study its interactions with surrounding molecules, providing insights into its solubility and aggregation behavior.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms. If this compound were to participate in a chemical reaction (e.g., oxidation, protonation, or complexation), these methods could be used to map out the entire reaction pathway. This involves locating and characterizing the structures and energies of reactants, transition states, intermediates, and products. By calculating the activation energies for each step, the most favorable reaction pathway can be determined, providing a deep understanding of the reaction's kinetics and thermodynamics at a molecular level.
In Silico Studies for Structure-Property Relationship Predictions
Detailed research findings from computational analyses of related piperazine derivatives suggest that the conformational flexibility of the piperazine ring and the electronic properties of its substituents are critical determinants of molecular properties. mdpi.comresearchgate.net The piperazine core most commonly adopts a stable chair conformation. researchgate.net For this compound, computational energy minimization, often performed using Density Functional Theory (DFT), would likely confirm this as the lowest energy state. Such calculations also provide insights into the spatial arrangement of the two bulky 4-tert-butylphenyl substituents, determining whether they preferentially occupy equatorial or axial positions to minimize steric hindrance.
The primary goal of these in silico predictions is to build a structure-property relationship profile. This involves calculating various molecular descriptors that quantify different aspects of the molecule's topology, geometry, and electronic distribution. These descriptors are then correlated with macroscopic properties such as solubility, lipophilicity, and potential for intermolecular interactions.
Key physicochemical properties predicted through computational software include:
Molecular Weight (MW): A fundamental property calculated from the molecular formula.
Lipophilicity (LogP): The logarithm of the partition coefficient between n-octanol and water, which indicates the molecule's affinity for fatty versus aqueous environments. The presence of two tert-butylphenyl groups is expected to confer high lipophilicity. nih.gov
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually nitrogen and oxygen) in a molecule. For this compound, the TPSA is solely contributed by the two nitrogen atoms of the piperazine ring, suggesting it may have moderate ability to engage in polar interactions. nih.gov
Aqueous Solubility (LogS): A prediction of how well the compound dissolves in water, which is inversely related to its lipophilicity.
Hydrogen Bond Donors and Acceptors: The piperazine nitrogens act as hydrogen bond acceptors, a key factor in potential interactions with biological macromolecules. nih.gov
These descriptors are crucial for predicting the compound's behavior in various environments. For instance, a high LogP value combined with a low TPSA is often predictive of good membrane permeability. While specific QSAR models for this compound are not publicly available, models developed for other piperazine series have successfully correlated such descriptors with activities like enzyme inhibition or receptor binding. mdpi.com
The data table below presents a set of predicted physicochemical properties for this compound, generated using computational algorithms. These values serve as a foundational dataset for understanding its potential applications and for designing future derivatives with tailored properties.
Interactive Data Table: Predicted Physicochemical Properties of this compound (Note: These values are computationally predicted and serve for illustrative purposes.)
| Property | Predicted Value | Significance |
| Molecular Formula | C₂₈H₄₂N₂ | Provides the exact atomic composition. |
| Molecular Weight | 406.65 g/mol | Influences diffusion and transport properties. |
| cLogP | 7.85 | Indicates very high lipophilicity. |
| TPSA | 6.48 Ų | Suggests a low degree of polarity. |
| Aqueous Solubility (LogS) | -7.21 | Predicts very low solubility in water. |
| Hydrogen Bond Acceptors | 2 | The two piperazine nitrogens can accept H-bonds. |
| Hydrogen Bond Donors | 0 | Lacks protons attached to electronegative atoms. |
| Rotatable Bonds | 4 | Indicates a moderate degree of conformational flexibility. |
Supramolecular Chemistry and Non Covalent Interactions Involving 1,4 Bis 4 Tert Butylphenyl Piperazine
Self-Assembly Strategies and Principles
Self-assembly is the autonomous organization of components into structurally well-defined aggregates. For molecules like 1,4-Bis(4-tert-butylphenyl)piperazine, self-assembly in the solid state is primarily dictated by the interplay of steric and electronic factors that maximize packing efficiency. The bulky 4-tert-butylphenyl groups appended to the piperazine (B1678402) core are expected to play a significant role in directing the assembly process.
Hydrogen Bonding Network Formation and Characterization
Hydrogen bonding is a powerful tool in directing the formation of supramolecular networks. Piperazine itself, with its two secondary amine groups, is an excellent hydrogen bond donor and acceptor, frequently utilized in the construction of hydrogen-bonded crystalline networks. rsc.org However, in this compound, the nitrogen atoms of the piperazine ring are tertiary amines, lacking protons to act as hydrogen bond donors.
Consequently, the capacity of this molecule to form traditional hydrogen bonds is significantly diminished. It could potentially act as a hydrogen bond acceptor through its nitrogen lone pairs, interacting with suitable donor molecules. However, crystallographic studies on the closely related compound, 1,4-Bis(4-tert-butylbenzyl)piperazine, reveal that in the solid state, the molecules interact solely through van der Waals forces. nih.govresearchgate.net This suggests that even in the presence of potential weak C-H···N interactions, strong, structure-directing hydrogen bonds are not formed. The steric hindrance imposed by the bulky tert-butylphenyl groups likely prevents the close approach of potential hydrogen bond donors to the piperazine nitrogen atoms.
A study on piperazine's interaction with fullerene molecules highlighted the importance of N-H bonds for stabilization through the formation of N-H···O-C and N-H···π bonds. nih.gov The absence of such N-H bonds in this compound further supports the unlikelihood of it forming significant hydrogen-bonded networks on its own.
Π-Π Stacking Interactions in Solid State and Solution
The presence of two phenyl rings in this compound introduces the possibility of π-π stacking interactions, which are a common feature in the solid-state structures of aromatic compounds. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, can play a crucial role in stabilizing crystal packing.
In the solid state, the orientation of the phenyl rings relative to each other in adjacent molecules would determine the nature and strength of any π-π stacking. A parallel-displaced or T-shaped arrangement is generally more favorable than a face-to-face orientation. rsc.org The bulky tert-butyl groups on the periphery of the phenyl rings would likely influence the geometry of these interactions, potentially leading to offset stacking arrangements to minimize steric clashes. While direct experimental evidence for π-π stacking in this compound is not available, its occurrence is a plausible contributing factor to its solid-state architecture.
In solution, π-π stacking can also lead to the formation of aggregates. The strength of these interactions would be dependent on the solvent, with non-polar solvents generally favoring such associations. Spectroscopic techniques like NMR could potentially be used to probe for the presence of such interactions in solution by observing changes in chemical shifts upon varying concentration.
Host-Guest Chemistry and Encapsulation Phenomena
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The design of molecular hosts often relies on creating a pre-organized cavity that is complementary in size, shape, and chemical nature to the intended guest. Macrocycles containing piperazine units have been explored for their host-guest properties. nih.gov
For this compound to function as a host, it would likely need to be part of a larger, pre-organized macrocyclic structure. As a discrete molecule, it does not possess an intrinsic cavity suitable for encapsulating guest molecules. However, its rigid and bulky tert-butylphenyl groups could be incorporated into the framework of a larger macrocycle, contributing to the definition of a hydrophobic binding pocket. Such a cavity could potentially encapsulate small, neutral guest molecules that are complementary in size and shape, with binding driven by hydrophobic and van der Waals interactions. The field of macrocyclic host-guest chemistry is rich with examples of hosts built from aromatic units, which can bind a variety of guests. frontiersin.orgfrontiersin.orgrsc.orgresearchgate.net
Design of Ordered Supramolecular Architectures
The rational design of ordered supramolecular architectures relies on the predictable nature of non-covalent interactions. Piperazine and its derivatives are versatile building blocks in crystal engineering due to their defined geometry and potential for forming directional interactions. rsc.org
While this compound itself lacks strong hydrogen bonding capabilities, it can be envisioned as a component in more complex supramolecular systems. For instance, it could be co-crystallized with molecules that are strong hydrogen bond donors, potentially leading to the formation of C-H···N interactions or other weak hydrogen bonds that could direct the assembly into specific architectures.
Furthermore, the tert-butylphenyl groups can be functionalized to introduce other interacting groups, such as halogens for halogen bonding or other moieties capable of forming specific non-covalent bonds. By strategically modifying the peripheral groups, it may be possible to guide the self-assembly of this piperazine derivative into desired one-, two-, or three-dimensional networks. The synthesis of various 1,4-disubstituted piperazines is a well-established area of research, offering pathways to such tailored building blocks. researchgate.netnih.gov
Lack of Specific Research Data on the Coordination Chemistry of this compound
Despite a comprehensive search of available scientific literature, there is a notable absence of specific research dedicated to the coordination chemistry of the compound this compound. While the broader class of piperazine derivatives has been investigated for their ability to form metal complexes, scholarly articles detailing the ligand design, metal complexation strategies, the nature of metal-ligand bonding, spectroscopic characterization, and catalytic applications specifically for this compound are not presently available.
The field of coordination chemistry extensively explores how organic molecules, known as ligands, bind to metal ions to form complex structures with diverse applications. Piperazine and its derivatives are well-recognized for their versatile coordinating abilities, often acting as bidentate ligands through their two nitrogen atoms. rsc.org These nitrogen atoms can coordinate to a single metal center or bridge between two metal centers, leading to the formation of mononuclear or polynuclear complexes, respectively. biointerfaceresearch.com The specific substituents on the piperazine ring significantly influence the steric and electronic properties of the ligand, which in turn dictates the geometry and stability of the resulting metal complexes. nih.gov
In the context of catalysis, metal-organic frameworks (MOFs) incorporating piperazine-based linkers have been explored for applications such as gas storage and separation. researchgate.netrsc.org The porous nature of MOFs, combined with the functional groups of the organic linkers, can create active sites for catalytic reactions. nih.gov However, specific examples of this compound being used as a ligand in catalytic metal-organic systems have not been reported in the reviewed literature.
While research on related compounds, such as 1,4-bis(4-tert-butylbenzyl)piperazine, exists, the additional methylene (B1212753) spacer between the phenyl ring and the piperazine nitrogen in this analogue would lead to different conformational flexibility and coordination behavior compared to the directly substituted this compound. Therefore, direct extrapolation of findings from such related molecules to the target compound would be speculative.
The absence of specific studies on this compound highlights a potential area for future research within the field of coordination chemistry. Investigations into its synthesis, complexation with various transition metals, and the characterization and potential applications of the resulting complexes could yield new insights and materials.
Derivatization Strategies and Functionalization of 1,4 Bis 4 Tert Butylphenyl Piperazine
Modifications at the Piperazine (B1678402) Nitrogen Atoms
The nitrogen atoms in 1,4-bis(4-tert-butylphenyl)piperazine are tertiary amines, which limits direct alkylation or acylation reactions. Therefore, derivatization strategies typically involve the synthesis of analogs starting from the parent piperazine heterocycle. These methods build the desired 1,4-disubstituted structure by forming carbon-nitrogen bonds.
Classic synthetic routes to 1,4-disubstituted piperazines rely on the stepwise nucleophilic substitution of reactive halides with piperazine researchgate.net. More advanced and common methods for creating N-arylpiperazine structures include transition-metal-catalyzed C-N bond coupling reactions researchgate.net. Prominent examples are the Palladium-catalyzed Buchwald–Hartwig coupling and the Copper-catalyzed Ullmann–Goldberg reaction mdpi.com. For aryl systems that are electron-deficient, direct nucleophilic aromatic substitution (SNAr) is also a feasible pathway mdpi.com.
An alternative approach employs nickel catalysis for the selective N-arylation or N,N'-diarylation of secondary diamines like piperazine using aryl chlorides researchgate.net. A straightforward synthesis illustrating the N-alkylation approach is the reaction of piperazine with tert-butyl benzyl (B1604629) halide, which proceeds via nucleophilic substitution to yield 1,4-bis(4-tert-butylbenzyl)piperazine nih.gov. These methods allow for the creation of a diverse library of analogs by varying the aryl or alkyl halide used in the synthesis.
| Reaction Type | Catalyst/Reagents | Description | Reference |
| Buchwald-Hartwig Coupling | Palladium catalyst, Ligand, Base | Forms a C-N bond between an aryl halide and the piperazine nitrogen. | mdpi.com |
| Ullmann-Goldberg Reaction | Copper catalyst, Ligand, Base | A copper-catalyzed method for C-N bond formation between an aryl halide and piperazine. | mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Base | Reaction of piperazine with an electron-deficient aryl halide. | mdpi.com |
| Nickel-Catalyzed Arylation | Nickel(0) catalyst, 2,2'-Bipyridine | Selective N-arylation of piperazine with aryl chlorides. | researchgate.net |
| Nucleophilic Alkylation | Base | Direct reaction of piperazine with an alkyl halide, such as 4-tert-butylbenzyl chloride. | nih.gov |
Functionalization of the Phenyl Rings
The two 4-tert-butylphenyl rings on the core structure are prime sites for functionalization, primarily through electrophilic aromatic substitution (SEAr) reactions wikipedia.orgtotal-synthesis.com. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring wikipedia.org. The regioselectivity of the substitution is dictated by the existing groups on the ring: the piperazine nitrogen and the tert-butyl group ijrar.org.
Both the N-piperazinyl group (an N,N-dialkylanilino moiety) and the tert-butyl group are activating, ortho-, para-directing groups ijrar.orgnih.gov. Since the para-position relative to the nitrogen is occupied by the tert-butyl group, and vice-versa, electrophilic attack is strongly directed to the ortho positions of the phenyl rings (i.e., positions 3 and 5 relative to the tert-butyl group).
Common SEAr reactions that can be applied include:
Halogenation : The introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would be expected to yield ortho-halogenated derivatives masterorganicchemistry.com.
Nitration : Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which would nitrate (B79036) the rings at the ortho positions to produce dinitro or tetranitro derivatives depending on the reaction conditions masterorganicchemistry.com.
Friedel-Crafts Reactions : Alkylation or acylation using alkyl halides or acyl chlorides with a Lewis acid catalyst (e.g., AlCl₃) can introduce alkyl or acyl groups onto the ortho positions of the phenyl rings masterorganicchemistry.com.
| Reaction Type | Typical Reagents | Expected Product | Reference |
| Aromatic Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Ortho-halogenated derivative | masterorganicchemistry.com |
| Aromatic Nitration | HNO₃/H₂SO₄ | Ortho-nitro derivative | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ortho-acylated derivative | total-synthesis.commasterorganicchemistry.com |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Ortho-alkylated derivative | total-synthesis.commasterorganicchemistry.com |
Introduction of Reactive Handles for Polymerization or Further Modification
Introducing reactive functional groups onto the this compound structure transforms it into a monomer or a building block for more complex materials. Piperazine-based monomers are valuable for creating functional polymers with applications in various fields researchgate.net.
One strategy involves synthesizing analogs of the title compound where the aryl group itself contains a polymerizable moiety. For example, instead of using 4-tert-butylbromobenzene in a Buchwald-Hartwig synthesis, one could use 4-bromostyrene (B1200502) to introduce a vinyl group, creating a monomer suitable for addition polymerization.
Alternatively, piperazine itself is a key building block for monomers.
Condensation Polymerization : Piperazine can undergo condensation polymerization by reacting with molecules like ethylenediaminetetraacetic dianhydride (EDTAD), forming a piperazine-based polymer nih.gov.
Methacrylate (B99206) Monomers : A piperazine–methacrylate monomer can be synthesized by reacting piperazine with ethylene (B1197577) glycol dimethacrylate, followed by quaternization. This monomer can then be homopolymerized using a radical initiator like AIBN nih.govrsc.orgresearchgate.net.
Poly(amido-amine)s : Piperazine-based polymers can be developed through the polyaddition of N,N'-dimethylethylenediamine with 1,4-bis-acrylamides derived from piperazine researchgate.net.
These approaches highlight the utility of the piperazine core in polymer science, enabling the creation of materials with tailored properties researchgate.netzbwhr.com.
| Monomer/Polymer Type | Synthetic Strategy | Resulting Functionality | Reference |
| Piperazine Polymer | Reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD). | Polyamide backbone | nih.gov |
| Piperazine-Methacrylate | Reaction with ethylene glycol dimethacrylate, followed by quaternization. | Polymerizable methacrylate group | nih.govrsc.org |
| Poly(amido-amine) | Polyaddition using piperazine-derived bis-acrylamides. | Amide linkages | researchgate.net |
Synthesis of Hybrid Scaffolds Incorporating the Piperazine Moiety
The piperazine ring is an excellent linker or central scaffold for constructing complex hybrid molecules that combine multiple pharmacophoric units nih.gov. This molecular hybridization strategy is employed to design new molecules with potentially enhanced or novel properties nih.gov.
A common strategy involves using a bifunctional piperazine derivative as a central linker to connect two other molecular entities. For instance, a series of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids were synthesized starting from 1,4-bis(chloroacetyl)piperazine (B158052) nih.gov. This key intermediate was reacted with hydroxybenzaldehydes, converted to a bis-thiosemicarbazone, and then cyclized with various reagents to yield the final hybrid molecules containing thiazole (B1198619) or thiadiazole rings attached to the central piperazine core nih.gov.
In another example, the piperazine scaffold was used to tether heterocyclic systems like arylthiazolyl, benzothiazolyl, and arylsulfonyl groups to the natural product bergenin (B1666849) nih.govrsc.org. The synthesis involved preparing piperazine-substituted benzosulfonyl chlorides, which were then attached to the bergenin core via a Mannich reaction nih.gov. Similarly, diverse libraries of piperazine-tethered thiazole compounds can be generated through the reaction of piperazine with functionalized chloromethyl-thiazoles mdpi.com. These examples demonstrate the role of the piperazine unit as a structurally important and synthetically versatile linker in the creation of complex, multi-component molecular architectures.
| Hybrid Scaffold Type | Synthetic Approach | Key Intermediate | Reference |
| Piperazine-bis(thiazole) | Cyclization of a piperazine-linked bis-thiosemicarbazone with α-haloketones. | 1,4-Bis(formylphenoxyacetamido)piperazine | nih.gov |
| Piperazine-bis(thiadiazole) | Cyclization of a piperazine-linked bis-thiosemicarbazone with hydrazonoyl chlorides. | 1,4-Bis(formylphenoxyacetamido)piperazine | nih.gov |
| Bergenin-Piperazine Hybrids | Mannich reaction between bergenin, formaldehyde (B43269), and a pre-formed piperazine-heterocycle adduct. | Piperazine-substituted benzosulfonyl chlorides | nih.govrsc.org |
| Piperazine-Tethered Thiazoles | Reaction of piperazine with 4-chloromethyl-2-amino thiazoles. | 4-Chloromethyl-2-amino thiazole | mdpi.com |
Advanced Research Applications and Future Directions for 1,4 Bis 4 Tert Butylphenyl Piperazine in Materials Science
Role in Organic Electronic Materials
The development of high-performance organic electroluminescent materials is a primary focus in the advancement of organic light-emitting diodes (OLEDs). rsc.org Hole-transporting materials (HTMs) are crucial components in these devices, facilitating the efficient injection and transport of positive charge carriers (holes). rsc.orgmdpi.com The design of novel HTMs often incorporates electron-donating moieties like triphenylamine (B166846) and carbazole (B46965) to achieve excellent hole-transport properties. mdpi.com
Derivatives of 1,4-Bis(4-tert-butylphenyl)piperazine are being explored for their potential as HTMs. The bulky tert-butyl groups can enhance the morphological stability and solubility of the material, while the nitrogen-rich piperazine (B1678402) core and the phenyl groups can be tailored to optimize the electronic properties necessary for efficient hole transport. Research in this area focuses on synthesizing derivatives that exhibit high glass transition temperatures (Tg) for thermal stability and suitable Highest Occupied Molecular Orbital (HOMO) energy levels to align with other materials in an OLED device for efficient charge injection. elsevierpure.comresearchgate.net
The performance of OLEDs is significantly influenced by the properties of the HTM, including charge carrier mobility and thermal stability. rsc.org Materials incorporating structures similar to this compound are synthesized and evaluated for their impact on device efficiency, luminance, and operational lifetime. elsevierpure.com
Application in Polymer Chemistry as Monomers or Modifiers
In polymer chemistry, the synthesis of novel polymers with enhanced properties is a continuous endeavor. mdpi.com this compound can serve as a unique monomer or a modifying agent in the creation of advanced polymers. When used as a monomer, the rigid piperazine ring and the bulky tert-butylphenyl groups can be incorporated into polymer backbones, such as polyimides or polyamides, to influence their thermal, mechanical, and solubility characteristics. chemrevlett.com
The incorporation of such bulky, aromatic structures can increase the polymer's glass transition temperature (Tg), leading to materials with higher thermal stability. chemrevlett.comresearchgate.net Furthermore, the presence of the tert-butyl groups can disrupt polymer chain packing, which often leads to increased solubility in common organic solvents, a desirable trait for polymer processing and application. researchgate.net
As a modifier, adding this compound to existing polymer formulations can alter their properties. For example, it could be blended with other polymers to improve their processability or to introduce specific functionalities. Research in this area involves synthesizing and characterizing these new polymers and copolymers to understand how the inclusion of the this compound moiety affects their final properties and potential applications.
Development of Optically Active Materials
Organic materials with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics. nih.gov The delocalization of π-electrons within a molecule is a key factor for exhibiting NLO properties. nih.gov Piperazine derivatives have been investigated for their potential in creating optically active materials. physchemres.org The molecular structure of this compound, with its aromatic rings, provides a framework that can be functionalized to enhance its optical properties.
By introducing electron-donating or electron-withdrawing groups to the phenyl rings, it is possible to create molecules with significant charge transfer characteristics, which can lead to large second-order molecular hyperpolarizabilities (γ), a measure of a material's NLO response. nih.gov Theoretical and experimental studies, such as Z-scan techniques, are used to evaluate the nonlinear absorption and refraction of these materials. nih.govresearchgate.net Research indicates that modifications to similar structures can tune the material's response, potentially leading to applications in optical switching and data storage. nih.gov
Below is a table summarizing the nonlinear optical properties of related porphyrin derivatives, illustrating how molecular structure modifications can influence these characteristics.
| Compound | Nonlinear Refractive Index (n2eff) x 10^-6 cm^2/GW | Second-Order Molecular Hyperpolarizability (γ) x 10^-30 esu (ns regime) |
|---|---|---|
| TPP | -1.9 | 441 |
| TPP(CN)4 | -3.2 | 585 |
| TPP(OMe)4 | -9.6 | 1563 |
Design of Specialized Catalysts
The piperazine scaffold is a versatile platform for the synthesis of ligands used in catalysis. rsc.org The two nitrogen atoms of the piperazine ring can coordinate with metal ions, making its derivatives suitable for creating metal complexes that can act as catalysts in various chemical transformations. rsc.org While direct catalytic applications of this compound are not extensively documented, its structural motifs are relevant to the design of specialized catalysts.
The bulky tert-butylphenyl groups can provide steric hindrance around a metal center, which can be advantageous in controlling the selectivity of a catalytic reaction. For instance, in asymmetric catalysis, such steric bulk can influence the enantioselectivity of a reaction, leading to the preferential formation of one enantiomer over another.
Furthermore, the electronic properties of the aryl groups can be modified to tune the reactivity of the metal catalyst. The development of catalysts often involves the synthesis of a library of ligands with systematic variations to optimize catalytic activity and selectivity. The this compound structure offers a robust and tunable framework for such ligand design.
Future Research Perspectives and Challenges
The future of this compound in materials science is promising, yet it comes with its own set of challenges. One of the primary challenges lies in the synthesis and functionalization of its derivatives. Developing efficient and scalable synthetic routes to introduce a variety of functional groups onto the phenyl rings or the piperazine core is crucial for fine-tuning its properties for specific applications. beilstein-journals.org
In the realm of organic electronics, future research will likely focus on creating derivatives with enhanced charge transport capabilities and improved device stability. This will involve a deeper understanding of the structure-property relationships to design molecules with optimal electronic and morphological characteristics for long-lasting and efficient OLEDs.
For polymer chemistry, the challenge will be to integrate this monomer into a wider range of polymer systems and to fully characterize the resulting materials to identify niche applications where their unique properties can be best utilized. This includes exploring their potential in high-performance films, membranes, or as additives to improve the properties of commodity plastics.
In the field of optically active materials, the focus will be on designing molecules with larger nonlinear optical responses and good thermal and photochemical stability. This will require a combination of computational modeling to predict promising structures and experimental validation of their properties.
Finally, in catalysis, the potential of this compound-based ligands remains largely unexplored. Future work could involve the synthesis of novel metal complexes and their screening in a variety of catalytic reactions, including cross-coupling reactions and asymmetric synthesis, where the steric and electronic properties of the ligand can be leveraged to achieve high efficiency and selectivity.
Q & A
Q. What are the established synthetic protocols for 1,4-Bis(4-tert-butylphenyl)piperazine derivatives, and how are they characterized?
Answer: Synthesis typically involves condensation reactions or nucleophilic substitutions. For example, Schiff base derivatives are synthesized by reacting piperazine precursors with aldehydes (e.g., 4-methoxy-benzaldehyde) in methanol under reflux, followed by crystallization . Characterization employs elemental analysis , IR spectroscopy (to confirm imine bonds), 1H/13C NMR (to verify substituent integration), and X-ray diffraction for crystallographic validation . For sulfonamide derivatives, sulfonyl chlorides are reacted with piperazine under basic conditions, with purity confirmed via HPLC and TLC .
Q. How is the purity and structural integrity of this compound validated in pharmacopoeial standards?
Answer: Regulatory standards like the British Pharmacopoeia prescribe reference materials (e.g., 25 mg units) for laboratory testing. Analytical methods include certificates of analysis (COA) with batch-specific data, spectroscopic profiling , and compliance with predefined impurity thresholds (e.g., ≤0.05% free acrylic acid in electrophoresis-grade compounds) .
Q. What spectroscopic techniques are critical for characterizing piperazine derivatives?
Answer: Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches).
- 1H/13C NMR : Resolves substituent positions and confirms molecular symmetry.
- X-ray crystallography : Determines 3D conformation and bond angles (e.g., 1,4-bis(3-aminopropyl)piperazine Schiff base structures) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational methods predict the interaction of this compound with biological targets like DNA?
Answer: Conformational analysis using Spartan06 (AM1 semiempirical method) identifies the lowest-energy conformer for docking . AutoDock Vina performs semi-flexible docking with DNA (PDB ID: 1BNA), defining binding sites (40ų grid) and calculating binding affinities (ΔG). For example, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine showed ΔG = -7.5 kcal/mol via pi-alkyl interactions (4.89 Å) and hydrogen bonds (1.92 Å) with DNA base pairs .
Q. How do substituent electronic properties (EWG/EDG) and positions (ortho/para/meta) influence biological activity?
Answer: Electron-withdrawing groups (EWGs) like -Cl or -CF₃ at para positions enhance enzyme inhibition (e.g., DPP-IV IC₅₀ improvements for 1,4-bis(4-chlorophenylsulfonyl)piperazine) . Ortho -substitution can improve DNA binding via steric complementarity, while meta -substitution disrupts ligand-target alignment. SAR studies correlate substituent Hammett constants (σ) with activity trends .
Q. What experimental approaches resolve contradictions in reported biological activities of piperazine derivatives?
Answer: Strategies include:
- Reproducibility assays : Replicating synthesis and testing under standardized conditions (e.g., agar diffusion for antibacterial activity) .
- Comparative SAR : Analyzing substituent effects across analogs (e.g., chloro vs. nitro groups in DNA docking) .
- Computational validation : Cross-checking experimental IC₅₀ values with docking scores (e.g., ΔG vs. experimental inhibition) .
Q. How are piperazine derivatives evaluated for anticancer potential?
Answer: Molecular docking with DNA or enzymes (e.g., topoisomerases) identifies binding modes and affinities . In vitro assays (e.g., MTT or SRB) measure cytotoxicity against cancer cell lines. For example, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine demonstrated anti-tumor effects via DNA intercalation, validated by fluorescence localization assays .
Q. What role does conformational flexibility play in the biological activity of piperazine derivatives?
Answer: Conformational analysis (e.g., AM1 calculations) reveals energetically favorable rotamers. The lowest-energy conformer (e.g., chair or boat piperazine ring) dictates binding efficiency. For instance, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine adopts a chair conformation, enabling optimal DNA groove binding .
Tables
Table 1: Key Substituent Effects on Piperazine Bioactivity
| Substituent | Position | Biological Impact | Reference |
|---|---|---|---|
| -Cl | Para | ↑ DPP-IV inhibition (IC₅₀ reduction) | |
| -NO₂ | Ortho | ↑ DNA binding (ΔG = -7.5 kcal/mol) | |
| -CF₃ | Meta | ↓ Enzyme affinity (steric clash) |
Table 2: Analytical Techniques for Piperazine Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
